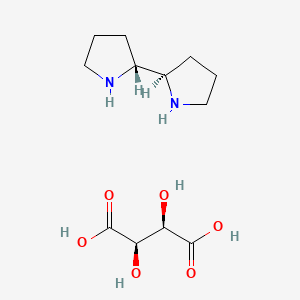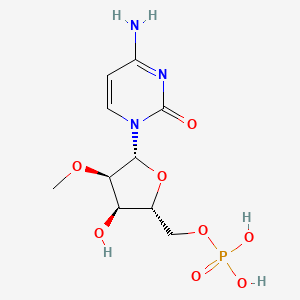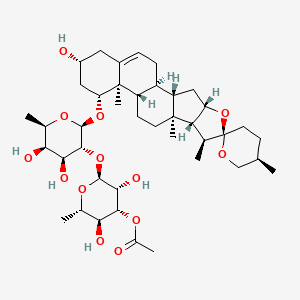
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate
概要
説明
Bipyrrolidine refers to a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Tartrate is a salt or ester of tartaric acid, a white, crystalline organic acid that occurs naturally in many fruits .
Chemical Reactions Analysis
The chemical reactions involving “(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate” would depend on the specific conditions and reactants present. Tartrate compounds are known to participate in various reactions, including those involving transition metal complexes .科学的研究の応用
Synthesis and Applications in Asymmetric Synthesis :
- Kotsuki et al. (1995) described the enantiospecific synthesis of (R,R)-2,2'-bipyrrolidine derivatives, highlighting their use in asymmetric synthesis due to their chiral nature. The synthesis utilized optically active starting materials like D- and L-tartaric acids (Kotsuki et al., 1995).
- Denmark and colleagues (2006) discussed the use of (R,R)-2,2'-Bipyrrolidine and its enantiomer as useful ligands in asymmetric synthesis. Their work emphasizes the compound's role in chiral transformations and catalysis (Denmark, Fu, & Lawler, 2006).
Role as Ligands and Auxiliaries in Organic Transformations :
- Li (2012) noted the compound's utility as a chiral motif in various asymmetric transformations, serving as chiral ligands, auxiliaries, and Lewis bases (Li, 2012).
- Talsi et al. (2017) demonstrated the use of chiral Mn-aminopyridine complexes containing (R,R)-2,2'-Bipyrrolidine in enantioselective benzylic C-H oxidation of arylalkanes, illustrating its potential in catalysis (Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017).
Structural and Physical Properties :
- Research by Luo et al. (1987) on a related compound, [1-(N,N-dimethylammonium)ethyl]ferrocene tartrate dihydrate, provides insights into the structural and physical properties of tartrate-based compounds, which may be relevant to understanding the characteristics of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate (Luo, Barton, & Robertson, 1987).
作用機序
Target of Action
The primary target of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is the enzyme L(+)-tartrate dehydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
The compound interacts with its target, L(+)-tartrate dehydratase, and catalyzes the chemical reaction of (R,R)-tartrate to oxaloacetate and water . This reaction is a key step in the metabolism of tartaric acid .
Biochemical Pathways
The action of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate affects the glyoxylate and dicarboxylate metabolism pathways . The conversion of (R,R)-tartrate to oxaloacetate is a crucial step in these pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of tartaric acid. By catalyzing the conversion of (R,R)-tartrate to oxaloacetate, it facilitates the breakdown and utilization of this compound in the body .
Safety and Hazards
生化学分析
Biochemical Properties
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate plays a crucial role in biochemical reactions, particularly in the field of asymmetric synthesis. It interacts with various enzymes and proteins, facilitating enantioselective reactions. One notable interaction is with the enzyme L(+)-tartrate dehydratase, which catalyzes the conversion of (R,R)-tartrate to oxaloacetate and water . This interaction highlights the compound’s role in glyoxylate and dicarboxylate metabolism. Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can act as a chiral ligand, forming complexes with metal ions that are used in catalytic processes.
Molecular Mechanism
At the molecular level, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with L(+)-tartrate dehydratase involves binding to the enzyme’s active site, facilitating the catalytic conversion of (R,R)-tartrate . Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and gene expression.
Metabolic Pathways
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in glyoxylate and dicarboxylate metabolism is particularly notable, where it participates in the conversion of (R,R)-tartrate to oxaloacetate . The compound’s interactions with enzymes such as L(+)-tartrate dehydratase highlight its importance in these pathways. Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can influence metabolic flux and metabolite levels, further underscoring its biochemical significance.
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-SKDUITIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137037-21-9 | |
| Record name | 2,2′-Bipyrrolidine, (2R,2′R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137037-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

